Coniothyrione

Description

Contextual Significance of Natural Products as Chemical Probes and Lead Compounds

Natural products, the vast array of secondary metabolites produced by organisms like plants, fungi, and bacteria, have historically been a cornerstone of drug discovery. nih.gov Their inherent chemical diversity and structural complexity, refined through evolution, allow them to interact with a wide range of biological macromolecules with high affinity and selectivity. acs.org This makes them ideal candidates for development as therapeutic agents; indeed, a significant percentage of pharmaceuticals are derived directly from or inspired by natural products. nevadogroup.commdpi.com

Beyond their role as medicines, natural products are invaluable as chemical probes. acs.orgnih.gov These small molecules are utilized to explore and dissect complex biological phenomena and biochemical pathways. acs.org By interacting with specific biological targets, often proteins, natural products can help elucidate the target's function in a disease state or cellular process, thereby identifying novel therapeutic targets. nih.gov Their ability to serve as lead compounds—prototypes for the development of new drugs—and as sophisticated tools for biological research underscores their enduring importance in science and medicine. acs.org

Discovery of Coniothyrione from Fungal Sources via Antisense Screening

This compound was discovered as a novel antibiotic isolated from the fungus Coniothyrium cerealis (strain MF7209). nih.gov Its discovery was not the result of traditional, broad-spectrum bioassays, but rather a targeted approach known as antisense screening. nih.govnih.gov This sophisticated screening technology is designed to uncover natural products that act on specific molecular targets. researchgate.net

The method used for this compound's discovery was an antisense-rpsD gene-sensitized two-plate assay. nih.gov In this system, the expression of a specific gene—in this case, rpsD, which codes for the 30S ribosomal subunit protein S4—is suppressed using antisense RNA. This suppression makes the bacterium hypersensitive to any compound that inhibits the function of that specific protein. nih.govresearchgate.net By comparing the growth of the antisense-sensitized bacteria to control bacteria, researchers were able to specifically identify this compound as a bacterial protein synthesis inhibitor. nih.gov

Initial studies characterized this compound as a chlorinated antibiotic with moderate activity against a range of Gram-positive bacteria. nih.gov

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16-32 |

| Bacillus subtilis | 16-32 |

| Haemophilus influenzae | 16-32 |

| Streptococcus pneumoniae | 16-32 |

| Enterococcus faecalis | 16-32 |

| Escherichia coli | >64 |

The producing organism belongs to the genus Paraconiothyrium, a group of fungi known to produce a variety of bioactive secondary metabolites. studiesinmycology.orgnih.govchemrxiv.org

Historical Challenges and Evolution in the Structural Assignment of this compound

The process of determining the precise chemical structure of a novel natural product can be a significant challenge, and the history of this compound provides a clear example of this. researchgate.net Modern structure elucidation relies heavily on two-dimensional Nuclear Magnetic Resonance (2D-NMR) methods that correlate atomic nuclei within a molecule. However, ambiguities in the data, especially for complex or hydrogen-deficient molecules, can sometimes lead to incorrect structural assignments. researchgate.net

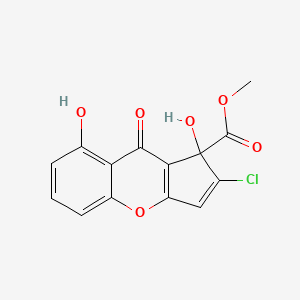

Initially, this compound was identified as a chlorinated cyclopentandienylbenzopyrone, with the molecular formula C14H9ClO6. nih.gov This structure was proposed based on the available spectroscopic data at the time of its discovery.

However, subsequent re-examination of the compound using more advanced analytical techniques led to a significant revision of this initial assignment. The structure of this compound was unambiguously re-established through a combination of advanced 2D-NMR experiments, which provide detailed information about carbon-carbon connectivity, and computer-assisted structure elucidation (CASE). researchgate.net This rigorous approach allowed for the correction of the initial proposal, highlighting the power of modern spectroscopic and computational methods in resolving complex chemical puzzles. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9ClO6 |

|---|---|

Molecular Weight |

308.67 g/mol |

IUPAC Name |

methyl 2-chloro-1,8-dihydroxy-9-oxocyclopenta[b]chromene-1-carboxylate |

InChI |

InChI=1S/C14H9ClO6/c1-20-13(18)14(19)9(15)5-8-11(14)12(17)10-6(16)3-2-4-7(10)21-8/h2-5,16,19H,1H3 |

InChI Key |

BRVCZJVNBKLHKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(C(=CC2=C1C(=O)C3=C(C=CC=C3O2)O)Cl)O |

Synonyms |

coniothyrione |

Origin of Product |

United States |

Isolation and Biosynthetic Considerations of Coniothyrione

Isolation Methodologies from Producer Organisms

The isolation of coniothyrione is a multi-step process that begins with the identification and cultivation of a producer fungus and is followed by systematic extraction and purification procedures.

Fungal Strain Identification and Cultivation Strategies for this compound Production

This compound has been identified from a few distinct fungal species, primarily within the Ascomycota phylum. nih.govnih.gov The initial producing organism was reported as Coniothyrium cerealis. tandfonline.com Subsequent research has led to its isolation from an endophytic Coniothyrium sp. obtained from the leaves of Quercus robur (oak) and, notably, from a marine-derived strain of Neosetophoma samarorum collected from sea foam. nih.govnih.govresearchgate.netcore.ac.uk

Identification of these fungal strains relies on both morphological characteristics and modern molecular techniques. mdpi.comnih.gov A standard method involves DNA extraction from the fungal mycelium, followed by the amplification and sequencing of specific ribosomal DNA (rDNA) regions. nih.gov The Internal Transcribed Spacer (ITS) and the large subunit (nLSU) of the rDNA gene are commonly used genetic markers for fungal identification. nih.govnih.govresearchgate.net

For the production of secondary metabolites like this compound, the cultivation conditions are critical. Fungi are typically grown in controlled laboratory settings using either solid or liquid fermentation methods. nih.gov Strains have been successfully cultivated on various media to induce the production of the target compound. researchgate.net For instance, the Coniothyrium sp. was fermented on a solid rice medium, while Neosetophoma samarorum was also cultured on rice. researchgate.netcore.ac.uk Other common media for related fungi include Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB), which are used to assess growth and sporulation characteristics that may correlate with secondary metabolite production. nih.govnih.gov

Table 1: Producer Organisms and Cultivation Media for this compound (This table is interactive. Click on the headers to sort.)

| Fungal Strain | Source/Habitat | Cultivation Medium Example | Reference |

|---|---|---|---|

| Neosetophoma samarorum | Marine (Sea Foam) | Rice Medium | nih.gov, tandfonline.com, nih.gov, researchgate.net |

| Coniothyrium cerealis | Marine-derived | Not specified in detail | tandfonline.com, researchgate.net, core.ac.uk |

| Coniothyrium sp. | Endophyte from Quercus robur | Solid Rice Medium | researchgate.net, core.ac.uk |

Extraction and Initial Purification Techniques for this compound

Following fermentation, the fungal biomass and culture medium are subjected to extraction to isolate the crude secondary metabolites. frontiersin.org This process typically involves the use of organic solvents to partition the compounds of interest away from the aqueous culture components and cellular material. researchgate.net While specific details for this compound are part of broader metabolite screening reports, a general workflow can be described. biotechrep.ir

The fungal culture (biomass and liquid broth) is typically extracted with a solvent such as ethyl acetate. This crude extract, containing a complex mixture of metabolites, is then concentrated under reduced pressure. The initial purification of this crude extract is achieved through chromatographic techniques. pensoft.netnih.gov Column chromatography is a fundamental step, where the extract is passed through a stationary phase (e.g., silica (B1680970) gel), and fractions are eluted with a gradient of solvents of increasing polarity. nih.gov These fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound. biotechrep.ir Fractions enriched with this compound are then combined for further purification, often involving repeated chromatographic steps until the compound is isolated in a pure form. pensoft.net

Table 2: General Steps for Fungal Metabolite Extraction and Purification (This table is interactive. Click on the headers to sort.)

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Fermentation | Cultivation of the producer fungus in a suitable medium. | To generate fungal biomass and induce production of secondary metabolites. | nih.gov |

| 2. Solvent Extraction | The culture is extracted with an organic solvent (e.g., ethyl acetate). | To separate metabolites from the aqueous culture and cell mass. | frontiersin.org |

| 3. Concentration | The solvent is evaporated from the crude extract. | To obtain a concentrated mixture of all extracted compounds. | biotechrep.ir |

| 4. Column Chromatography | The concentrated extract is separated on a silica gel column. | To perform initial fractionation of the mixture based on polarity. | nih.gov |

| 5. Final Purification | Fractions containing the target compound are further purified (e.g., HPLC). | To isolate the pure chemical compound for structure elucidation. | pensoft.net |

Hypothetical and Elucidated Biosynthetic Pathways for this compound

The biosynthesis of complex natural products like this compound involves intricate, multi-step enzymatic pathways. While the complete pathway for this compound has not been fully elucidated, its chemical structure provides significant clues to its origins.

Precursor Incorporation Studies and Isotopic Labeling Approaches (e.g., Polyketide Origin)

This compound is classified as a polyketide, a large class of secondary metabolites synthesized through the sequential condensation of small carboxylic acid units. naturalproducts.netmdpi.comnih.gov This origin is inferred from its carbon skeleton, which is characteristic of compounds assembled by Polyketide Synthase (PKS) enzymes. plos.org The biosynthesis of polyketides generally starts with a starter unit (like acetyl-CoA) and involves successive additions of extender units (most commonly malonyl-CoA or methylmalonyl-CoA). mdpi.com

The definitive proof of a biosynthetic pathway and its precursors comes from isotopic labeling studies. slideshare.nettaylorandfrancis.com This technique involves feeding the producer organism a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁵N). nih.govchempep.com The labeled precursor is incorporated into the final metabolite, and the position of the isotopes in the structure can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). biorxiv.org Although a speculative biosynthetic pathway for this compound has been proposed, detailed experimental data from precursor incorporation studies have not been published. acdlabs.com Such studies would be essential to confirm its polyketide origin and identify the specific starter and extender units involved in the assembly of its backbone.

Enzymatic Steps and Genetic Determinants in this compound Biosynthesis (e.g., Xanthone (B1684191) Derivatives)

The core structure of this compound is related to xanthones, a class of polyketide-derived aromatic compounds. naturalproducts.netup.pt The biosynthesis of the xanthone scaffold in other organisms is relatively well-understood and provides a hypothetical model for this compound. frontiersin.orgnih.gov This pathway begins with the formation of a benzophenone (B1666685) intermediate, which is catalyzed by a key enzyme, benzophenone synthase (BPS). researchgate.net This intermediate then undergoes a regioselective intramolecular cyclization reaction to form the characteristic three-ring xanthone core. This crucial oxidative coupling step is typically catalyzed by a cytochrome P450 monooxygenase. nih.govresearchgate.net

Following the formation of the core xanthone structure, a series of tailoring enzymes would be required to produce the final this compound molecule. These modifications would include hydroxylation, chlorination, and the formation of the unique cyclopentadienyl (B1206354) ring system. While the specific genes and enzymes responsible for the biosynthesis of this compound have not yet been identified and characterized, they are presumed to be located together in a biosynthetic gene cluster (BGC) within the fungus's genome, a common organizational feature for secondary metabolite pathways. nih.gov

Table 3: Hypothetical Enzymatic Steps in Xanthone Biosynthesis (This table is interactive. Click on the headers to sort.)

| Enzyme Type | Proposed Function in Pathway | General Precursor/Substrate | General Product | Reference |

|---|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyketide chain from starter and extender units. | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | mdpi.com, plos.org |

| Benzophenone Synthase (BPS) | Catalyzes the formation of the benzophenone scaffold. | Poly-β-keto chain | Benzophenone intermediate | researchgate.net |

| Cytochrome P450 Monooxygenase | Catalyzes oxidative C-O phenol (B47542) coupling for intramolecular cyclization. | Benzophenone intermediate | Core xanthone scaffold | researchgate.net, nih.gov |

| Tailoring Enzymes (e.g., Halogenase, Hydroxylase) | Perform post-PKS modifications like chlorination and hydroxylation. | Core xanthone scaffold | This compound | acs.org |

Advanced Structural Elucidation and Stereochemical Assignment of Coniothyrione

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Coniothyrione Structure Confirmation

Advanced NMR spectroscopy was instrumental in resolving the structural ambiguities of this compound. acdlabs.comfigshare.com The high ratio of heavy atoms to hydrogen atoms (2.3) made conventional NMR analysis difficult, necessitating the use of more sophisticated experiments. acdlabs.com

A combination of two-dimensional (2D) NMR experiments was employed to piece together the carbon framework and establish the connectivity of atoms within the this compound molecule. acdlabs.comcapes.gov.br

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies correlations between protons and carbons that are separated by two to three bonds, and occasionally more in conjugated systems. columbia.edu In the initial structure elucidation of this compound, the absence of a specific three-bond HMBC correlation between an olefinic proton and a carbonyl group was a key point of interpretation. acdlabs.com However, it is now understood that the absence of an HMBC correlation does not definitively rule out a three-bond proximity, as factors like dihedral angles can weaken the signal. acdlabs.comcolumbia.edu In the revised structure, this lack of correlation was attributed to an unfavorable dihedral angle of approximately 70°. acdlabs.com

ADEQUATE (Adequate Double-Quantum Transfer Experiment): The 1,1-ADEQUATE experiment, which provides direct one-bond ¹³C-¹³C correlations, played a crucial role in confirming the revised structure of this compound. acdlabs.comthieme-connect.com This technique helps to unambiguously establish the carbon skeleton of a molecule. thieme-connect.com More advanced versions, like 1,n-ADEQUATE, can reveal both direct and long-range carbon-carbon correlations, which is particularly useful for proton-deficient molecules where proton-based long-range correlations are scarce. thieme-connect.comresearchgate.net

COSY (Correlation Spectroscopy): COSY experiments identify protons that are coupled to each other, typically through two or three bonds. slideshare.netprinceton.edu This helps in identifying spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.netprinceton.edu This is crucial for determining the stereochemistry and three-dimensional conformation of a molecule. magritek.com

Molecules like this compound, which have a low proton-to-heavy-atom ratio, are notoriously difficult to characterize using standard NMR methods. capes.gov.brresearchgate.net This challenge, sometimes referred to as the "Crews rule," arises because there are fewer protons to provide the necessary correlations to build the molecular structure. researchgate.netresearchgate.net To overcome this, specialized NMR pulse sequences are necessary. The development of experiments like inverted ¹Jcc 1,n-ADEQUATE, which can be performed on small sample sizes with modern cryogenic probes, has been a significant advancement in this area. researchgate.net Additionally, dual-optimized ¹Jcc-edited 1,n-ADEQUATE experiments offer uniform inversion of one-bond correlations across a wide range of coupling constants, improving the reliability of the data. thieme-connect.com

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for verifying proposed structures. figshare.comacs.org By calculating the predicted NMR chemical shifts for a proposed structure and comparing them to the experimental data, researchers can gain confidence in their structural assignment. figshare.com In the case of this compound, DFT calculations of ¹³C and ¹H chemical shifts, as well as J-couplings, were in excellent agreement with the experimental values for the revised structure, providing strong evidence for its correctness. acdlabs.comfigshare.com This synergistic approach, combining computer-assisted structure elucidation (CASE) with DFT predictions, is particularly valuable for complex and challenging molecules where empirical data alone may be insufficient. figshare.comacs.org

Integration of Mass Spectrometry in this compound Structural Characterization

Mass spectrometry provided complementary data that was essential for the complete structural elucidation of this compound. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) was used to determine the precise elemental composition of this compound. researchgate.netresearchgate.net HRMS instruments can measure the mass-to-charge ratio of an ion with high accuracy, allowing for the calculation of a unique molecular formula (C₁₄H₉ClO₆ for this compound). acdlabs.comuni-rostock.de This information is fundamental to the structure elucidation process.

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. labmanager.comwikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides valuable information about the molecule's structure by revealing how it breaks apart. labmanager.commsaltd.co.uk Analyzing the fragmentation patterns helps to identify substructures and confirm the connectivity of different parts of the molecule. nih.govlibretexts.org While specific fragmentation data for this compound is not detailed in the provided context, MS/MS is a standard and powerful tool used in the structural analysis of natural products to corroborate and refine the structural model derived from NMR data. capes.gov.brresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure of this compound

The definitive determination of a molecule's three-dimensional arrangement in the solid state is most reliably achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information about bond lengths, bond angles, and stereochemistry, offering an unambiguous structural depiction.

However, based on a thorough review of the available scientific literature, a definitive solid-state structure of this compound determined by X-ray crystallography has not been reported. The structural elucidation and subsequent revision of this natural product have instead relied on a suite of other advanced spectroscopic and computational methods. While X-ray crystallography is often considered the "gold standard" for structure determination, obtaining single crystals of sufficient quality for diffraction studies can be a significant challenge for many natural products. nih.gov In the case of this compound, researchers successfully employed a combination of sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to overcome structural ambiguities and establish the correct molecular architecture. nih.govresearchgate.net

Overcoming Structural Ambiguities: Case Study of this compound's Structure Revision

The story of this compound's structural elucidation serves as an excellent case study in the challenges and intricacies of determining the constitution of complex natural products. The initial proposed structure was later proven to be incorrect, and its revision highlights the power of modern spectroscopic and computational techniques in resolving subtle structural details.

Initially, the structure of this compound, a chlorinated cyclopentadienylbenzopyrone antibiotic, was proposed based on the interpretation of 1D and 2D NMR data, including ¹H and ¹³C NMR spectra and Heteronuclear Multiple Bond Correlation (HMBC) experiments. researchgate.netwikipedia.org A key piece of evidence in the original assignment was the absence of a three-bond HMBC correlation between an olefinic proton and a nearby methoxycarbonyl carbon. researchgate.net This lack of correlation was interpreted as evidence for a specific substitution pattern on the cyclopentene (B43876) ring.

However, the absence of an HMBC correlation is not definitive proof that the atoms are separated by more than three bonds, as the magnitude of the coupling constant that gives rise to the correlation can be influenced by factors such as the dihedral angle between the coupled nuclei. researchgate.net This ambiguity led to a re-evaluation of the original structural assignment.

A revised structure was subsequently proposed, initially based on a reinterpretation of the carbon chemical shift data and biosynthetic considerations. wikipedia.org Definitive confirmation of this revised structure came from more rigorous experimental and computational work. Researchers employed advanced NMR techniques, such as the 1,1-ADEQUATE (Adequate Double Quantum Coherence) experiment, which can unambiguously establish one-bond carbon-carbon correlations. nih.govyoutube.com This, coupled with inverted ¹JCC 1,n-ADEQUATE data, provided unequivocal evidence for the connectivity of the carbon skeleton, confirming the revised structure. nih.gov

Furthermore, the application of Computer-Assisted Structure Elucidation (CASE) algorithms and Density Functional Theory (DFT) calculations of NMR chemical shifts provided powerful corroborating evidence. mdpi.comanton-paar.commdpi.com By comparing the experimentally observed NMR data with the predicted spectra for both the originally proposed and the revised structures, researchers were able to demonstrate a significantly better fit for the revised structure, thus solidifying its correctness. mdpi.com This synergistic approach, combining advanced NMR experiments with high-level computational analysis, was instrumental in overcoming the initial structural ambiguities and definitively establishing the correct structure of this compound. mdpi.comanton-paar.com

Molecular Mechanisms of Action of Coniothyrione

Identification of Coniothyrione's Molecular Targets in Cellular Processes (in vitro)

In vitro studies have been crucial in elucidating the molecular interactions of this compound within bacterial cells. These investigations have pointed towards the machinery of protein synthesis as its primary target.

A principal mechanism of action for this compound is the inhibition of bacterial protein synthesis. acs.orgfigshare.com This process is a common and effective target for antibacterial agents, as it is essential for bacterial growth and viability. acs.orgfrontiersin.org While this compound does inhibit protein synthesis, it has been noted that this effect is not entirely selective, as it also demonstrates inhibition of DNA synthesis. acs.org This suggests that its impact on bacterial growth may not be solely attributable to the disruption of protein production. acs.org

The ribosome, a complex structure composed of ribosomal RNA (rRNA) and ribosomal proteins, is the site of protein synthesis and a key target for many antibiotics. acs.orgfrontiersin.org Bacterial ribosomes consist of a large (50S) and a small (30S) subunit. acs.org The small subunit is composed of 16S rRNA and 21 ribosomal proteins (S1-S21). acs.org

Research indicates that this compound likely interacts with components of the ribosome. acs.org Specifically, evidence from an antisense-rpsD gene-sensitized assay suggests an interaction with the ribosomal protein S4 of the 30S subunit. acs.orgnih.gov Ribosomal protein S4 is a primary protein essential for the proper functioning of the ribosome and its structure is conserved across different bacterial species, making it a broad-spectrum target. acs.org It is known to bind directly to 16S ribosomal RNA. ebi.ac.uk The interaction of this compound with protein S4 is thought to be a key factor in its inhibition of protein synthesis. acs.org While many protein synthesis inhibitors interact mainly with rRNA, the targeting of ribosomal proteins is also a significant mechanism of action. acs.orgnih.gov

Downstream Cellular Effects and Pathway Modulation in Non-Human Systems (in vitro)

The molecular interactions of this compound lead to broader cellular consequences, primarily observed as the inhibition of bacterial growth.

The most prominent global cellular response to this compound is the inhibition of bacterial growth. acs.org This has been demonstrated against a range of Gram-positive bacteria. acs.org The effectiveness of this growth inhibition is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a table summarizing the in vitro antibacterial activity of this compound against several pathogenic microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Bacillus subtilis | Gram-positive | 16 |

| Haemophilus influenzae | Gram-negative | 16 |

| Streptococcus pneumoniae | Gram-positive | 32 |

| Enterococcus faecalis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | >64 |

Data sourced from Ondeyka et al., 2007. acs.orgnih.govfigshare.com

As the table indicates, this compound exhibits moderate activity against several Gram-positive bacteria but is not effective against the Gram-negative Escherichia coli at the tested concentrations. acs.orgnih.govfigshare.com

Structure Activity Relationship Sar Studies of Coniothyrione Analogs

Rational Design and Semisynthesis of Coniothyrione Derivatives for SAR Exploration

Rational drug design and semisynthesis are cornerstone strategies in medicinal chemistry for optimizing lead compounds like this compound. mdpi.com Semisynthesis, or partial chemical synthesis, utilizes a complex starting material isolated from a natural source—in this case, this compound or a closely related precursor—to create novel derivatives through a limited number of chemical steps. wikipedia.orggardp.org This approach is often more efficient than total synthesis for complex molecules, allowing researchers to focus on targeted modifications. wikipedia.org

The process of modifying a lead compound begins with identifying its key pharmacophoric regions—the specific structural features responsible for its biological activity. For analogs of this compound, such as coniothyriomycin (B1234883), research has involved a systematic alteration of the molecule to probe its SAR. nih.govresearchgate.net

Key strategic modifications have included:

Alteration of the Imide Side Chain : The open-chain imide portion of related compounds has been a primary target for modification. For instance, replacing phenylacetic acids with benzoic acids in the imide structure was found to retain antifungal activity, indicating some flexibility in this region. nih.govresearchgate.net

Varying Saturation Levels : The degree of saturation in the molecule was varied. A critical finding was that the hydrogenation of the fumaric ester part of the molecule led to a significant decrease in antifungal activity. nih.govresearchgate.net This suggests that a double bond in this side chain is a crucial feature for the biological activity of these imides. researchgate.net

Heteroatom Replacement : Carbon atoms within the molecular scaffold were replaced with nitrogen or oxygen to explore the impact of these changes on the compound's properties and function. nih.govresearchgate.net

Cyclization : The open-chain molecule was incorporated into various cyclic arrangements to constrain its conformation and study the effect on activity. nih.govresearchgate.net

These modifications provide a map of the molecule's sensitive and tolerant regions, guiding future design efforts.

The three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical substituents can have a profound impact on the biological activity of a molecule. nih.govnih.gov Chirality is a fundamental aspect of many natural products, and often only one stereoisomer is biologically active. nih.govnih.gov This is because biological targets like enzymes and receptors are themselves chiral, and a precise 3D fit is typically required for interaction. nih.gov

For this compound analogs, the effects of substituents are a key component of SAR studies. A substituent refers to an atom or group of atoms that replaces a hydrogen atom on the parent structure. openstax.org

Key findings on substituent and stereochemical effects include:

Activating/Deactivating Groups : Substituents can activate or deactivate the molecule by altering its electronic properties. openstax.org For example, the presence of an electron-withdrawing chloro group in this compound is a defining feature of its structure. researchgate.net

Influence of Saturation : As noted previously, the presence of a double bond in the side chain of coniothyriomycin is critical for its antifungal properties. researchgate.net The addition of hydrogen to saturate this bond (a substituent effect) diminishes activity, highlighting the importance of the π-system in that region for target interaction. nih.govresearchgate.net

In Vitro Screening Assays for this compound Analog Activity Profiling

Once a library of this compound derivatives has been synthesized, their biological activity must be quantified. This is achieved through a variety of in vitro screening assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. plos.org

Cell-free assays use purified components, such as enzymes or proteins, rather than whole living cells. plos.org This allows for the direct measurement of a compound's interaction with its molecular target, free from the complexities of cellular uptake, metabolism, or efflux. plos.org

Given that this compound has been identified as a bacterial protein synthesis inhibitor and also shows inhibitory activity against the protease human leukocyte elastase, several cell-free assays would be appropriate for screening its analogs: researchgate.net

Enzyme Inhibition Assays : The ability of each analog to inhibit human leukocyte elastase could be measured by incubating the enzyme with its substrate and varying concentrations of the test compound. The reduction in substrate turnover would provide a quantitative measure of the analog's potency.

Cell-Free Protein Synthesis (CFPS) Assays : To test for inhibition of protein synthesis, a system containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is prepared from bacterial cell extracts. plos.org The synthesis of a reporter protein (like Green Fluorescent Protein) can be measured, and the ability of this compound analogs to inhibit this process would directly reflect their activity on this core cellular function.

Cell-based assays utilize living cells as diagnostic tools to assess a compound's effect in a more biologically relevant context. fraunhofer.debiocompare.com For an antimicrobial agent like this compound, these assays typically involve exposing non-human microbial models, such as bacteria or fungi, to the synthesized analogs. nih.govmicrobiologics.com

Commonly used cell-based assays include:

Antifungal Susceptibility Testing : As performed for coniothyriomycin analogs, various fungal strains are cultured in the presence of the test compounds. nih.gov The minimum inhibitory concentration (MIC)—the lowest concentration of a compound that prevents visible growth of the microbe—is determined. This provides a clear measure of antifungal potency. nih.gov

Intracellular Killing Assays : To mimic an infection, host cells (like macrophages) can be infected with bacteria, and then treated with the test compounds. microbiologics.comnih.gov This type of assay assesses the ability of a compound to enter the host cell and kill the intracellular pathogens. microbiologics.com

Cytotoxicity and Proliferation Assays : The effect of the compounds on the proliferation of microbial cells is measured. plos.org For example, a study screening various mycotoxins used an insect cell line (Sf-9) to determine their impact on cell proliferation. plos.org

The following table summarizes the structure-activity relationships for key modifications of coniothyriomycin, an analog of this compound, based on antifungal activity.

| Modification Type | Specific Change | Impact on Antifungal Activity | Reference |

|---|---|---|---|

| Imide Side Chain | Replacement of phenylacetic acids with benzoic acids | Activity retained | nih.govresearchgate.net |

| Saturation | Hydrogenation of the fumaric ester part (saturation of double bond) | Activity diminished | nih.govresearchgate.net |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

To further refine the understanding of SAR, computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are powerful in silico techniques used to correlate a molecule's structural properties with its biological activity. nih.govresearchgate.net

The general process involves:

Data Set Assembly : A collection of molecules with known biological activities (the training set) is compiled. nih.gov

Pharmacophore Hypothesis Generation : A pharmacophore model is built, which identifies the essential 3D arrangement of chemical features required for biological activity. researchgate.net These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers. nih.govnih.gov

QSAR Model Development : A mathematical model is created that quantitatively links the structural descriptors (derived from the pharmacophore model and other molecular properties) to the observed biological activity. frontiersin.org This is often achieved using statistical methods like multiple linear regression. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using an external set of compounds (the test set) that was not used in its creation. nih.govmedsci.org

These computational models allow researchers to predict the activity of novel, yet-to-be-synthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

The table below illustrates the key features that might be identified in a hypothetical pharmacophore model for a class of inhibitors.

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. |

| Hydrogen Bond Donor (D) | A hydrogen atom attached to an electronegative atom (e.g., hydroxyl group). | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen) in the target's active site. |

| Aromatic Ring (R) | A flat, cyclic, conjugated system (e.g., a benzene (B151609) ring). | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the target. |

| Hydrophobic Group (H) | A nonpolar group (e.g., an alkyl chain). | Fits into hydrophobic pockets within the target's binding site. |

Ecological and in Vitro Biological Significance of Coniothyrione

Role of Coniothyrione as a Microbial Metabolite in Fungal Ecology

This compound is classified as a secondary metabolite, a class of organic molecules produced by fungi that are not directly essential for growth but confer advantages under specific environmental conditions. nih.govelifesciences.org Fungi utilize these metabolites for various purposes, including defense against predators and competitors, and for chemical communication within their ecosystems. elifesciences.org

Interspecies Chemical Communication and Antagonism in Microbial Communities

In microbial communities, chemical exchanges serve as crucial cues for developmental changes and coordination of metabolic functions among bacteria. nih.gov Fungal secondary metabolites, like this compound, are known to play roles in interspecies interactions, mediating both communication and antagonism. elifesciences.orgpensoft.net While specific detailed studies on this compound's direct involvement in interspecies communication are limited, its potent antibacterial activity suggests a role in shaping microbial community dynamics by inhibiting the growth of competing bacterial strains. nih.govelifesciences.org This antagonistic effect can influence the composition and stability of microbial populations within its natural habitat.

Defensive or Competitive Advantages in Natural Environments

The production of secondary metabolites provides fungi with defensive and competitive advantages in their natural environments. elifesciences.org By secreting compounds with antimicrobial properties, fungi can defend their ecological niche against competitors and exploit available resources without extensive competition. elifesciences.org this compound's observed antibacterial efficacy against a range of pathogenic bacteria indicates its contribution to the defensive arsenal (B13267) of Coniothyrium cerealis. nih.gov This allows the producing fungus to maintain its territory and access nutrients, thereby gaining a competitive edge in complex microbial ecosystems.

In Vitro Bioactivity of this compound against Pathogenic Microorganisms

This compound has demonstrated significant in vitro bioactivity, specifically as an antibacterial agent. nih.govresearchgate.net Laboratory settings are crucial for evaluating the efficacy and spectrum of such compounds. nih.gov

Antibacterial Spectrum and Efficacy in Laboratory Settings

Research has shown that this compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacterial strains in laboratory settings. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) indicate its efficacy. For instance, it demonstrated MICs of 16-32 µg/mL against Staphylococcus aureus, Bacillus subtilis, Haemophilus influenzae, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov However, its activity was less pronounced against Escherichia coli, with MICs exceeding 64 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) nih.gov |

| Staphylococcus aureus | 16-32 |

| Bacillus subtilis | 16-32 |

| Haemophilus influenzae | 16-32 |

| Streptococcus pneumoniae | 16-32 |

| Enterococcus faecalis | 16-32 |

| Escherichia coli | >64 |

Selectivity Profiles Against Different Bacterial Strains

This compound exhibits a degree of selectivity in its antibacterial action. It has been noted to show selectivity for bacterial growth inhibition when compared to fungal cells. researchgate.net Importantly, studies have indicated that this compound does not exhibit cross-resistance with other known protein synthesis inhibitors, suggesting a potentially unique binding site or mechanism of action within this class of antibiotics. researchgate.net This selectivity profile is a critical aspect in the evaluation of new antimicrobial compounds.

Broader Biological Implications of this compound's Molecular Target

This compound functions as a bacterial protein synthesis inhibitor. nih.goveco-vector.com Its specific molecular target has been identified as the ribosomal protein S4 (rpsD) of the 30S ribosomal subunit. nih.gov

Protein synthesis is a fundamental biological process essential for the survival and proliferation of all life forms. In bacteria, this process is carried out by 70S ribosomes, which are composed of two subunits: the 50S and 30S subunits. jetir.org Mammalian cells, including human cells, possess larger 80S ribosomes (comprising 60S and 40S subunits), which differ structurally from bacterial ribosomes. jetir.org This structural difference is often exploited by antibiotics that target bacterial protein synthesis, allowing them to selectively inhibit bacterial growth while sparing host cells. jetir.org

The inhibition of ribosomal protein S4 by this compound disrupts the assembly and function of the bacterial 30S ribosomal subunit, thereby halting protein synthesis in susceptible bacteria. nih.govresearchgate.net This mechanism of action is critical for the antibacterial effect of this compound. The ability to selectively inhibit bacterial protein synthesis, as demonstrated by this compound's selectivity against bacterial growth over fungal and mammalian cells, highlights a broader biological implication: the potential for developing antimicrobial agents that specifically target bacterial machinery with minimal off-target effects on eukaryotic organisms. researchgate.netjetir.org This specificity is a cornerstone in the ongoing search for effective and safe antibacterial drugs to combat infectious diseases.

Advanced Analytical Methodologies for Coniothyrione Research

Sophisticated Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for separating Coniothyrione from complex biological matrices and for assessing its purity before detailed spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the isolation and purification of this compound. This technique enables the separation of the target compound from a mixture based on differential interactions with a stationary phase and a mobile phase. For instance, this compound (designated as A4) was successfully isolated from the fermentation broth of Neosetophoma samarorum through two consecutive reversed-phase HPLC purification steps, yielding 2.3 mg of the pure compound tandfonline.com. HPLC, often coupled with mass spectrometry (HPLC-MS), has been further developed to facilitate the detection and identification of bioactive secondary metabolites, including this compound, even in trace amounts tandfonline.com. This approach is critical for initial screening and targeted isolation efforts in natural product discovery researchgate.netmdpi.com.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in the analytical workflow for natural products like this compound. This hyphenated technique offers enhanced chromatographic resolution and sensitivity, combined with precise mass determination. UHPLC-HRMS analysis of this compound provided critical information regarding its molecular weight and elemental composition. Specifically, the HPLC-HRMS analysis demonstrated an [M + H] ion at m/z 309.0161 (calculated for CHClO, 309.0160) and an [M + Na] ion at m/z 330.9979 (calculated for CHClONa, 330.9980) tandfonline.com. These precise mass measurements were instrumental in confirming the molecular formula of this compound as CHClO figshare.comacdlabs.comacdlabs.com. The integration of UHPLC-HRMS with 2D HSQC NMR has been demonstrated as an unbiased, reliable, and highly efficient approach for both structure verification and de novo structure elucidation of challenging natural products, including this compound scoop.itresearchgate.netnih.govdntb.gov.uaresearchgate.netnih.gov.

Table 1: HPLC-HRMS Data for this compound

| Ion Type | Observed m/z | Calculated m/z (for CHClO) | Molecular Formula | Source |

| [M + H] | 309.0161 | 309.0160 | CHClO | Neosetophoma samarorum tandfonline.com |

| [M + Na] | 330.9979 | 330.9980 | CHClONa | Neosetophoma samarorum tandfonline.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the atomic connectivity, stereochemistry, and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural assignment of natural products. The initial structure of this compound was proposed based on extensive analysis of 1D NMR (H and C) and 2D NMR data, including HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy) experiments tandfonline.comacdlabs.comacdlabs.comcore.ac.ukcore.ac.uk. The high ratio of heavy atoms to hydrogen in this compound (2.3) underscored the complexity of its structure elucidation acdlabs.comacdlabs.com.

Further rigorous investigation involved advanced NMR pulse sequences and computational methods. Specifically, 1,1-ADEQUATE experiments, combined with Density Functional Theory (DFT) analysis of J and J couplings and carbon chemical shifts, provided stronger proof for the revised structure of this compound acdlabs.comresearchgate.netresearchgate.netresearchgate.net. For example, the DFT-calculated J(H3,C5) and J(H3,C14) coupling constants for the revised structure (12.7 Hz and 4.1 Hz, respectively) showed excellent agreement with the experimental values (12.1 Hz and 4.4 Hz) acdlabs.com. This synergistic approach of experimental NMR data and theoretical calculations is crucial for resolving ambiguities in complex natural product structures acdlabs.comscoop.itresearchgate.netresearchgate.net.

Table 2: Selected J-Coupling Constants for this compound (Revised Structure)

| Coupling | Experimental J (Hz) | DFT-Calculated J (Hz) | Reference |

| J(H3,C5) | 12.1 | 12.7 | acdlabs.com |

| J(H3,C14) | 4.4 | 4.1 | acdlabs.com |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable techniques for determining the absolute configuration of chiral molecules mgcub.ac.inwikipedia.orgslideshare.netleidenuniv.nl. This compound is a cyclopentachromone derivative, a class of compounds where chirality is often a significant structural feature mdpi.com. While specific CD/ORD data for this compound itself are not extensively detailed in the provided literature snippets, these techniques, particularly Electronic Circular Dichroism (ECD), have been widely applied to related natural products and other chromones for stereochemical assignments mdpi.comcore.ac.ukresearchgate.netuqac.cawilddata.cn. For instance, the absolute configuration of a related compound isolated from Coniothyrium sp. was elucidated using a solution time-dependent density functional theory-electronic circular dichroism (TDDFT-ECD) approach core.ac.ukresearchgate.net. These methods exploit the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by chiral compounds, providing characteristic Cotton effects that can be correlated with stereochemistry mgcub.ac.inwikipedia.orgslideshare.netleidenuniv.nl.

Raman spectroscopy, while less frequently cited for this compound directly, is a complementary vibrational technique. It relies on the inelastic scattering of light by molecular vibrations, providing a "molecular fingerprint" that is highly specific to the compound's structure plos.orgnih.gov. Raman microspectroscopy offers non-destructive, space-resolved information on the chemical state and structure of components, making it a promising tool for analyzing natural products and their origins, such as fungal components researchgate.netplos.orgnih.govresearchgate.net.

Bioanalytical Methods for this compound Detection in Research Matrices (e.g., cell cultures, extracts)

Bioanalytical methods are indispensable for the detection and characterization of natural products like this compound within complex biological samples, such as cell cultures and extracts. These methods enable researchers to identify the presence of the compound, assess its interactions with biological targets, and quantify its levels, which is critical for studies ranging from discovery to production optimization. This compound has been successfully isolated and characterized from fungal fermentation broths, highlighting the necessity of robust analytical techniques for its detection in such matrices. figshare.comtandfonline.com

Development of Ligand-Binding Assays and Reporter Assays

Ligand-binding assays (LBAs) and reporter assays are powerful bioanalytical tools utilized to study the interactions between a ligand (such as this compound) and its specific biological targets, including receptors, antibodies, or other macromolecules. wikipedia.orggiffordbioscience.com These assays are fundamental for identifying compounds with high binding affinity, characterizing binding kinetics, and assessing the specificity of ligand binding, which are vital for understanding a compound's pharmacological profile. giffordbioscience.com

The discovery of this compound itself was facilitated by an advanced screening strategy, specifically an "antisense-rpsD gene-sensitized two-plate assay." figshare.com This method represents a type of reporter assay designed to detect compounds that interfere with bacterial protein synthesis by targeting the ribosomal protein S4 (rpsD) of the 30S ribosomal subunit. figshare.com In a reporter assay, a reporter gene's expression is linked to a biological event, providing a measurable signal (e.g., luminescence or fluorescence) when the event occurs. acs.org While not explicitly stated for this compound, reporter gene assays are broadly applied in natural product research to screen for specific biological activities. For instance, such assays have been used to identify compounds that activate nuclear receptors like LXRα/β in cell-based systems, indicating their utility in uncovering diverse biological functions of natural products. acs.org LBAs commonly employ radioactive or non-radioactive detection methods, with an increasing emphasis on "mix-and-measure" assays for high-throughput screening, which eliminate the need for separating bound from free ligand. wikipedia.orgnih.gov

Quantitative Analysis of this compound in Fermentation Broths

Quantitative analysis of this compound in fermentation broths is essential for optimizing its production and understanding its biosynthetic pathways. The isolation and characterization of this compound from fungal fermentation broths have relied on advanced analytical techniques. For example, this compound isolated from Neosetophoma samarorum fermentation broth was characterized using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) and confirmed through 1D and 2D Nuclear Magnetic Resonance (NMR) data. tandfonline.com This approach allows for the precise determination of the compound's molecular formula and mass, as well as its structural elucidation.

The molecular formula of this compound has been reported as C₁₄H₉ClO₆, with a molecular weight of 308.5 g/mol . acdlabs.com An alternative molecular formula, C₂₀H₁₈O₆, with a molecular weight of 346.37 g/mol , has also been reported in the ChemBL database. ontosight.ai These precise molecular characteristics are critical for quantitative analyses.

For high-throughput quantitative analysis of target compounds in fermentation broths, particularly in synthetic biology workflows, techniques such as Acoustic Ejection Mass Spectrometry (AEMS) using systems like the Echo MS System have emerged. sciex.comtechnologynetworks.com These systems enable rapid detection and quantification of desired products directly from minimally prepared fermentation broth samples, offering sufficient sensitivity and high accuracy to differentiate small concentration differences. sciex.comtechnologynetworks.com This capability is vital for efficiently screening thousands of microbial strains to select the highest-producing ones for scale-up. sciex.comtechnologynetworks.com While specific quantitative data for this compound in fermentation broths using these high-throughput methods were not detailed in the provided sources, the general applicability of such methods underscores their importance for future this compound research.

Table 1: Key Molecular Characteristics of this compound

| Characteristic | Value | Source |

| Molecular Formula | C₁₄H₉ClO₆ | acdlabs.com |

| Molecular Weight | 308.5 g/mol | acdlabs.com |

| PubChem CID | 16216412 | metabolomicsworkbench.org |

Table 2: Bioanalytical Methodologies and Their Application to this compound Research

| Method Category | Specific Method/Application | Relevance to this compound | Key Features/Benefits |

| Bioanalytical Detection | Isolation from Fermentation Broths | This compound isolated from Coniothyrium cerealis and Neosetophoma samarorum broths. figshare.comtandfonline.com | Essential for natural product discovery and production. |

| Ligand-Binding Assays | Antisense-rpsD gene-sensitized two-plate assay | Used in the discovery of this compound. figshare.com | Detects interactions with specific biological targets (e.g., ribosomal proteins). figshare.com |

| Reporter Assays | Cell-based reporter gene assays (general application) | Relevant for screening natural products for specific biological activities. acs.org | Provides measurable signals for target engagement or pathway activation. acs.org |

| Quantitative Analysis | HPLC-HRMS and NMR | Used for characterization and structural confirmation of this compound from broths. tandfonline.com | Provides precise molecular formula, mass, and structural details. tandfonline.com |

| Quantitative Analysis | Acoustic Ejection Mass Spectrometry (Echo MS System) | High-throughput screening of compounds in fermentation broths. sciex.comtechnologynetworks.com | Rapid, minimal sample prep, high sensitivity, and accuracy for strain optimization. sciex.comtechnologynetworks.com |

Computational Chemistry and Theoretical Modeling Applied to Coniothyrione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. wikipedia.org These methods are fundamental in predicting molecular properties from first principles. wikipedia.orgarxiv.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgmpg.de It is particularly effective for calculating molecular geometries, conformational energies, and electronic properties, making it a cornerstone of modern computational chemistry. mpg.denih.gov

In the structural investigation of Coniothyrione, DFT calculations were employed in an attempt to resolve ambiguities between the originally proposed structure and a revised one. researchgate.net Researchers utilized several common DFT functionals, including B3LYP, B3PW91, and PBE0, to calculate the properties of the competing isomers. researchgate.net However, these calculations, along with neural network-based ¹³C chemical shift predictions, proved insufficient to definitively differentiate between the two possible structures. researchgate.net This outcome underscores a critical point in computational chemistry: while powerful, the accuracy of DFT results can be sensitive to the chosen functional and basis set, and in challenging cases of isomer differentiation, may not provide a conclusive answer without experimental validation. mdpi.com The polymorphism of some molecules is rooted in various meta-stable conformations that result from different orientations between structural components, a phenomenon that DFT can help analyze. nih.gov

A significant application of quantum chemistry is the prediction of spectroscopic parameters, which can be compared against experimental data to confirm or elucidate a molecule's structure. wikipedia.orgschrodinger.com Software packages can now perform accurate and rapid computational predictions of various spectra, including Nuclear Magnetic Resonance (NMR) and UV-Vis, often using DFT methods. schrodinger.comcomputabio.com

For this compound, the challenge of its structure revision highlighted both the power and the limitations of these predictive methods. researchgate.net Initial attempts to distinguish between the proposed structures using empirical and DFT-based ¹³C NMR chemical shift predictions were unsuccessful, as the calculated differences were too small to be decisive. researchgate.net

The definitive structural confirmation was ultimately achieved by acquiring advanced 2D NMR data, specifically through experiments that measure one-bond carbon-carbon coupling constants (¹JCC), such as the 1,1-ADEQUATE experiment. researchgate.net The experimental ¹JCC values were then compared against values computed using DFT. This approach, which focuses on a parameter other than chemical shifts, provided the unambiguous evidence needed to establish the correct connectivity and finalize the structural revision of this compound. researchgate.net This case serves as a powerful example of a strategy where, if initial computational methods are inconclusive, more sophisticated experimental data can be acquired and compared with precisely targeted theoretical calculations to solve complex structural problems. researchgate.net

The table below summarizes the performance of different DFT functionals in calculating ¹JCC values, which was a critical component in the final structural validation of compounds like this compound.

| DFT Functional | Basis Set | Error Margin (Hz) | Reference |

| B3LYP | (not specified) | ± 1.2 | researchgate.net |

| PBE0 | (not specified) | ± 2.3 | researchgate.net |

| B3PW91 | (not specified) | ± 3.8 | researchgate.net |

Molecular Dynamics Simulations for Understanding this compound's Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. nih.gov This technique is widely used to study the dynamic behavior of biological systems, such as protein-ligand interactions, conformational changes, and binding pathways. nih.govdovepress.com

This compound is known to be an inhibitor of bacterial protein synthesis, which strongly implies that its molecular target is the ribosome. acs.orgpensoft.netnih.gov To investigate this interaction at an atomic level, ligand-target docking studies would be employed. Docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a ribosomal subunit) to form a stable complex. nih.gov The process involves sampling various conformations of the ligand within the active site of the protein and ranking them using a scoring function. nih.gov

While specific docking studies of this compound with the ribosome are not detailed in the available literature, such an investigation would be a critical step in understanding its mechanism of action. The study would involve docking this compound into the crystal structure of a bacterial ribosome to identify its most likely binding site and orientation.

Following docking, MD simulations are essential for refining the docked pose and understanding the dynamics of the interaction. researchgate.net An MD simulation of the this compound-ribosome complex would reveal how the ligand and its target mutually adapt. nih.gov Key analyses would include:

Binding Energetics: Calculating the binding free energy to quantify the affinity of this compound for its target.

Interaction Stability: Monitoring the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific ribosomal RNA nucleotides or amino acid residues over the course of the simulation. dovepress.com

Conformational Changes: Observing whether the binding of this compound induces significant conformational changes in the ribosome, which could explain its inhibitory effect on protein synthesis.

The table below outlines the typical inputs and expected outputs from a hypothetical MD simulation study on the this compound-ribosome complex.

| Simulation Stage | Inputs | Key Outputs & Insights |

| Preparation | PDB structure of bacterial ribosome, 3D structure of this compound. | System ready for simulation with appropriate solvent and ion concentration. |

| Docking | Prepared ribosome and this compound structures. | Predicted binding pose of this compound in the ribosomal active site. |

| MD Simulation | Docked this compound-ribosome complex. | Trajectory file showing atomic motion over time (e.g., nanoseconds). |

| Analysis | MD trajectory. | Root Mean Square Deviation (RMSD) to assess stability, analysis of hydrogen bonds, calculation of binding free energy, identification of key interacting residues. |

Cheminformatics and Machine Learning in this compound Research

Cheminformatics applies information technology and computational methods to solve chemical problems, particularly in drug discovery. researchgate.net This field, often coupled with machine learning, aids in organizing chemical data, predicting properties, and identifying new drug candidates. imtm.czmdpi.comneovarsity.org

In the context of this compound, cheminformatics tools played a direct role in its structural elucidation. researchgate.net Computer-Assisted Structure Elucidation (CASE) systems were utilized to generate a set of all possible structures consistent with the acquired 2D NMR data. researchgate.net These systems often use machine learning algorithms, such as the neural network ¹³C chemical shift predictions mentioned previously, to rank the generated candidate structures by comparing predicted spectra against the experimental data. researchgate.net

Beyond structural work, machine learning holds significant potential for future this compound research. For instance, if a series of this compound analogues were synthesized and tested for their biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models use machine learning to correlate chemical structure descriptors with activity, enabling the prediction of the potency of new, unsynthesized analogues and guiding the design of more effective compounds.

Database Mining for Structurally Related Compounds

Database mining is a crucial computational strategy for identifying known compounds that are structurally similar to a query molecule, such as this compound. This process, often referred to as dereplication, is vital in natural product discovery to quickly determine if a newly isolated compound is novel or has been previously reported. wiley.com For a molecule like this compound, this involves using its confirmed structure as a query to search against large chemical databases.

Several major natural product databases serve as primary resources for such mining activities. These include:

COCONUT (COlleCtion of Open NatUral producTs): An extensive, open-access database aggregating information from numerous sources, making it a powerful tool for natural product research. naturalproducts.net

The Natural Products Atlas (NPAtlas): A database focused specifically on microbial natural products, which is highly relevant given this compound's fungal origin. naturalproducts.net

AntiBase: A comprehensive and widely cited commercial database of natural products, including their spectroscopic data. wiley.com

Mining these databases with the this compound scaffold could uncover analogs with variations in substitution patterns, stereochemistry, or even related but distinct heterocyclic cores. The results of such a search can provide valuable insights into the structure-activity relationships (SAR) within this family of compounds and guide the synthesis of new derivatives.

Table 1: Illustrative Example of Database Mining for this compound-Related Scaffolds

| Database Searched | Search Type | Potential Related Scaffolds Found | Key Structural Differences |

| COCONUT | Substructure Search | Xanthone (B1684191) Derivatives | Lacks the cyclopentadienyl (B1206354) ring system |

| NPAtlas | Similarity Search | Remisporine Analogs | Different substitution on the core rings |

| AntiBase | Substructure Search | Chromone Polyketides | Variations in the polyketide-derived side chain |

Predictive Models for Novel this compound Analogs and Their Activity

Once a lead compound like this compound is identified, computational methods can be employed to design and predict the activity of novel analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for this purpose. mdpi.comprotoqsar.com A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. protoqsar.com

Developing a QSAR model for this compound analogs would involve the following hypothetical steps:

Data Collection: A dataset of this compound analogs with experimentally measured biological activity (e.g., antibacterial IC50 values) would be required.

Descriptor Calculation: For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., number of hydrogen bond donors/acceptors, topological indices) would be calculated. protoqsar.com

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., artificial neural networks, support vector machines), a mathematical model is built to relate the descriptors to the biological activity. collaborativedrug.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. unar.ac.id

Once a validated QSAR model is established, it can be used to virtually screen a library of hypothetical this compound analogs. This allows for the prediction of their biological activity before committing resources to their chemical synthesis, thereby prioritizing the most promising candidates for further development. unar.ac.id

Table 2: Hypothetical QSAR Model Parameters for this compound Analogs

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the biological activity. |

| Q² (Cross-validated R²) | 0.70 | The model has good predictive power on new data within the training set. |

| R²_pred (External Validation) | 0.68 | The model has satisfactory predictive ability for an external test set of compounds. unar.ac.id |

De Novo Design of this compound-Inspired Scaffolds

De novo design is a computational strategy that aims to create entirely new molecular structures tailored to bind to a specific biological target. nih.govpreprints.org When applied to a natural product like this compound, this can involve techniques like scaffold hopping, where the core structure (scaffold) of the molecule is replaced with a chemically different one while preserving the key pharmacophoric features responsible for its biological activity. nih.govbiosolveit.deuniroma1.it

The process of designing this compound-inspired scaffolds could proceed as follows:

Pharmacophore Identification: The key structural features of this compound essential for its interaction with its biological target (e.g., the S4 protein of the 30S ribosomal subunit) are identified. These features might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, arranged in a specific three-dimensional geometry.

Scaffold Hopping: Computational algorithms are used to search virtual libraries of chemical scaffolds or to build new ones from scratch (fragment-based design) that can present the identified pharmacophore features in the correct spatial orientation. nih.govfrontiersin.org This can lead to the discovery of novel core structures that are synthetically more accessible or have improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to the original natural product.

Docking and Scoring: The newly designed molecules are then computationally docked into the binding site of the target protein. Their binding affinity and mode of interaction are evaluated and scored to prioritize the most promising candidates for synthesis and biological testing.

This approach allows for the exploration of vast regions of chemical space, moving beyond simple modifications of the natural product to invent completely novel classes of compounds that retain the desired biological activity of this compound. uniroma1.it

Future Research Directions and Conceptual Applications in Coniothyrione Research

Exploration of Undiscovered Biosynthetic Pathways and Genetic Engineering for Enhanced Production

The complete biosynthetic pathway of coniothyrione remains an area of active investigation. While a speculative pathway has been proposed, experimental data to validate it is still needed. acdlabs.comresearchgate.net Understanding the enzymatic machinery responsible for its formation is crucial for several reasons. It can provide insights into the biosynthesis of other halogenated natural products and may reveal novel enzymatic reactions with potential for biocatalysis.

Genetic engineering offers a powerful strategy to enhance the production of this compound and to generate novel analogs. ijoear.comopenaccessjournals.com By identifying and manipulating the genes within the this compound biosynthetic gene cluster, it may be possible to overcome low production titers in the native producer, Coniothyrium cerealis. acs.org Techniques such as promoter engineering, overexpression of positive regulators, and deletion of competing pathways could significantly boost yields. mdpi.com Furthermore, mutasynthesis, a technique that involves feeding modified precursors to a mutant strain blocked in the normal biosynthetic pathway, could be employed to create a library of new this compound derivatives with potentially improved or novel biological activities. acs.org

Key Genetic Engineering Strategies for this compound Production:

| Strategy | Description | Potential Outcome |

| Gene Cluster Identification | Sequencing the genome of Coniothyrium cerealis to locate the this compound biosynthetic gene cluster. | Enables targeted genetic manipulation. |

| Promoter Engineering | Replacing the native promoter of the biosynthetic gene cluster with a stronger, inducible promoter. | Increased transcription and higher yields. |

| Pathway Engineering | Overexpressing key enzymes in the pathway or knocking out competing metabolic pathways. | Enhanced flux towards this compound biosynthesis. |

| Mutasynthesis | Introducing synthetic precursor analogs to a mutant strain to generate novel derivatives. | Creation of a diverse library of this compound analogs. |

Development of this compound and its Analogs as Biochemical Probes for Ribosomal Biology

This compound's activity as a bacterial protein synthesis inhibitor makes it a valuable tool for studying ribosomal biology. acs.org It specifically targets the 30S ribosomal subunit, a key component of the bacterial translation machinery. acs.org By developing this compound and its analogs into biochemical probes, researchers can gain a deeper understanding of ribosome structure, function, and dynamics.

Fluorescently or isotopically labeled this compound analogs could be synthesized to visualize and track the binding of the molecule to the ribosome in real-time. This would allow for detailed kinetic studies and the precise mapping of the binding site. Furthermore, photo-affinity labeling, a technique where a reactive group is incorporated into the molecule and activated by light to form a covalent bond with its target, could be used to definitively identify the interacting ribosomal proteins and RNA. Understanding these interactions at a molecular level is crucial for elucidating the precise mechanism of inhibition and for designing more potent and selective antibiotics.

Strategic Chemical Biology Approaches Utilizing this compound

Chemical biology utilizes small molecules to interrogate and manipulate biological systems. crick.ac.uk this compound can be employed in various chemical biology strategies to explore complex cellular processes. umich.edu A target-centric approach would focus on further characterizing the interaction of this compound with its known target, the ribosome, to understand the downstream consequences of inhibiting protein synthesis. crick.ac.uk

Conversely, a phenotype-centric approach could use this compound to identify new cellular pathways and targets affected by its activity. crick.ac.uk For example, by observing the global changes in a bacterial cell upon treatment with this compound, researchers might uncover novel resistance mechanisms or secondary effects of protein synthesis inhibition. This can be achieved through techniques such as chemical proteomics, where this compound is used as bait to pull down its interacting partners from a complex cellular lysate.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Impact

To gain a holistic view of this compound's effects on a biological system, it is essential to integrate data from multiple "omics" platforms. nih.govazolifesciences.com This includes genomics (studying the entire set of genes), transcriptomics (analyzing all RNA transcripts), proteomics (investigating the complete set of proteins), and metabolomics (profiling all metabolites). frontlinegenomics.com By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound. frontiersin.org

For instance, transcriptomic analysis can reveal which genes are up- or down-regulated upon this compound treatment, providing clues about the cell's compensatory mechanisms. Proteomic studies can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. Metabolomic profiling can uncover alterations in metabolic pathways resulting from the inhibition of protein synthesis. Integrating these multi-omics datasets can help to build detailed models of this compound's mechanism of action and its broader impact on cellular physiology. nih.govmdpi.com

Multi-Omics Approaches in this compound Research:

| Omics Layer | Information Gained | Potential Insights |

| Genomics | Identification of resistance genes and mutations. | Understanding mechanisms of acquired resistance. |

| Transcriptomics | Changes in gene expression in response to this compound. | Revealing cellular stress responses and adaptive pathways. |

| Proteomics | Alterations in protein abundance and modifications. | Identifying direct and indirect protein targets. |

| Metabolomics | Shifts in metabolic profiles. | Understanding the metabolic consequences of protein synthesis inhibition. |

Methodological Advancements in High-Throughput Screening for Novel this compound-Related Bioactivities

High-throughput screening (HTS) is a powerful method for discovering new biological activities of a compound by testing it against a large number of targets or in a variety of assays. nih.govnih.gov While this compound is known for its antibacterial properties, HTS can be used to explore a wider range of potential applications. acs.org Libraries of this compound analogs, generated through synthetic chemistry or mutasynthesis, can be screened for novel activities, such as antifungal, antiviral, or anticancer properties. researchgate.net